![molecular formula C17H21F3N2O B2801707 N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide CAS No. 2418618-64-9](/img/structure/B2801707.png)
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide is a chemical compound that has been studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor.
Wirkmechanismus
TAK-659 works by binding to the active site of kinases, preventing them from phosphorylating their substrates. This inhibition of kinase activity leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, TAK-659 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in inflammation and immune responses. It has also been shown to reduce the activation of T cells, which play a key role in the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAK-659 in lab experiments is its specificity for certain kinases, which allows for more targeted inhibition of cancer cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are also characterized by overactive immune responses. Finally, further research is needed to determine the long-term safety and efficacy of TAK-659 in clinical trials.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-(trifluoromethyl)benzyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate compound, N-(4-(trifluoromethyl)benzyl)-2-amino-2-methyl-1-propanol. This intermediate is then reacted with 2-bromo-N-cyano-2-methylpropionamide to form the final product, N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied for its potential applications in cancer research, specifically in the treatment of B-cell malignancies. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
N-[(1S)-1-cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-4-13(16(23)22-15(10-21)11(2)3)9-12-5-7-14(8-6-12)17(18,19)20/h5-8,11,13,15H,4,9H2,1-3H3,(H,22,23)/t13?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKDOPOOFBFQOQ-AWKYBWMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NC(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N[C@H](C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

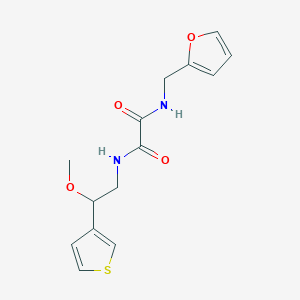
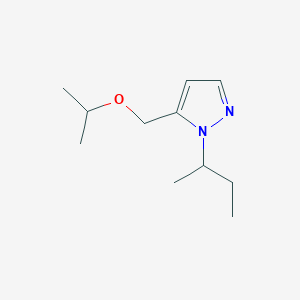
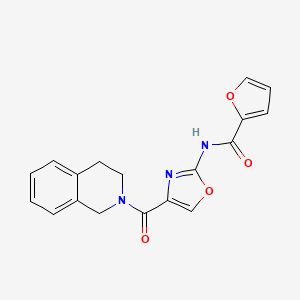
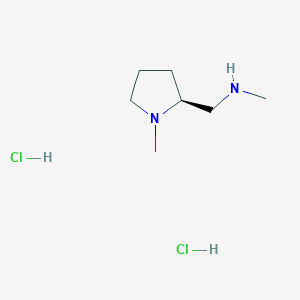
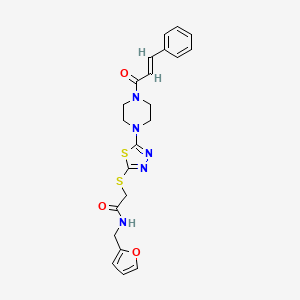

![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)

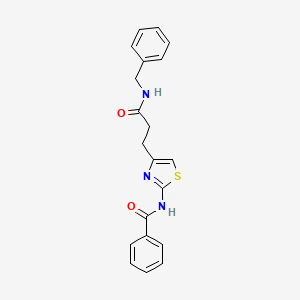
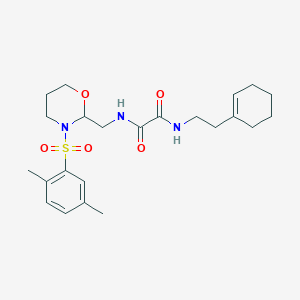
![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)
![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)